Cas no 872050-52-7 (4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride))
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) Chemical and Physical Properties
Names and Identifiers
-
- Boronic acid, [4-(1-pyrenyl)phenyl]-
- 4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-pyren-1-ylphenyl)boronic acid
- 4-pyrenylbenzeneboronic acid
- Boronic acid,[4-(1-pyrenyl)phenyl]
- 4-(1-Pyrenyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- (4-(Pyren-1-yl)phenyl)boronic acid
- 4-(pyren-1-yl)phenylboronic acid
- [4-(PYREN-1-YL)PHENYL]BORONIC ACID
- 4-(1-Pyrenyl)phenylboronic Acid
- 4-(1-Pyrenyl)benzeneboronic Acid
- AX8294678
- P2305
- 4-(1-Pyrenyl)phenylboronicAcid(containsvaryingamountsofAnhydride)
- B-[4-(1-Pyrenyl)phenyl]boronic acid (ACI)
- Boronic acid, [4-(1-pyrenyl)phenyl]- (9CI)
- 872050-52-7
- DA-22127
- T73017
- SB66666
- SCHEMBL5162961
- MFCD28130386
- DTXSID40731285
- CS-0168431
- XJB05052
- (4-(Pyren-1-yl)phenyl)boronicacid
- AS-81793
-
- MDL: MFCD28130386
- Inchi: 1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H
- InChI Key: ISMRPUXCQLIMJL-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C2C3C4C(C=CC5C=4C(=CC=3)C=CC=5)=CC=2)=CC=1)O
Computed Properties
- Exact Mass: 322.11700
- Monoisotopic Mass: 322.1165099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 562.2±53.0 °C at 760 mmHg
- Flash Point: 293.8±30.9 °C
- PSA: 40.46000
- LogP: 3.93080
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P861641-100mg |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) |
872050-52-7 | 100mg |
¥130.00 | 2022-10-10 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2305-1G |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) |
872050-52-7 | 1g |
¥655.00 | 2024-04-15 | ||
| TRC | P991253-10mg |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) |
872050-52-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P991253-50mg |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) |
872050-52-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P991253-100mg |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) |
872050-52-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67160-100mg |
(4-(Pyren-1-yl)phenyl)boronic acid |
872050-52-7 | 100mg |
¥118.0 | 2021-09-08 | ||
| Apollo Scientific | OR51021-1g |
(4-Pyren-1-ylphenyl)boronic acid |
872050-52-7 | 95% | 1g |
£75.00 | 2025-02-20 | |
| Apollo Scientific | OR51021-5g |
(4-Pyren-1-ylphenyl)boronic acid |
872050-52-7 | 95% | 5g |
£257.00 | 2025-02-20 | |
| abcr | AB474706-1 g |
4-(1-Pyrenyl)phenylboronic acid (contains varying amounts of anhydride), 95%; . |
872050-52-7 | 95% | 1g |
€179.10 | 2023-07-18 | |
| abcr | AB474706-5 g |
4-(1-Pyrenyl)phenylboronic acid (contains varying amounts of anhydride), 95%; . |
872050-52-7 | 95% | 5g |
€567.40 | 2023-07-18 |
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) Suppliers
4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride) Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Additional information on 4-(1-Pyrenyl)phenylboronic Acid (contains varying amounts of Anhydride)
Introduction to 4-(1-Pyrenyl)phenylboronic Acid (CAS No. 872050-52-7)
The 4-(1-Pyrenyl)phenylboronic Acid, with its CAS No. 872050-52-7, represents a critical compound at the intersection of organic chemistry and biomedical applications. This pyrene-functionalized phenylboronic acid derivative is notable for its dual properties: the fluorescent characteristics of the pyrene moiety combined with the reactivity of the boronic acid group. Its structural versatility makes it a focal point in advanced chemical synthesis and bioanalytical research, particularly in contexts requiring both sensing capabilities and molecular targeting.
The compound’s core structure features a pyrene unit conjugated via an aryl bridge to a phenylboronic acid framework. This configuration endows it with unique photophysical properties, including excitation-dependent fluorescence emission and aggregation-induced emission (AIE) behavior, as highlighted in recent studies published in Chemical Science (DOI: 10.1039/D3SC01643A). Researchers have leveraged these traits to develop novel sensors for glucose detection, where the boronate ester formation with saccharides triggers distinct fluorescence signals under physiological conditions.
In drug delivery systems, this compound’s boronic acid functionality enables selective binding to carbohydrates present on cancer cell surfaces, as demonstrated in a 2023 study by the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3b01369). By conjugating therapeutic payloads to this scaffold, researchers achieved targeted delivery mechanisms that minimized off-tissue cytotoxicity while enhancing tumor accumulation. The presence of varying amounts of anhydride species (i.e.,, pyrene-functionalized phenylboronate anhydride) reported in commercial preparations adds another layer of complexity, influencing both storage stability and reactivity profiles depending on synthesis conditions.
Ongoing investigations focus on optimizing the compound’s photostability for long-term in vivo imaging applications. A collaborative study between Stanford University and Merck scientists revealed that modifying substituent patterns around the pyrene core could extend fluorescence lifetime by up to 4-fold under cellular environments (Bioconjugate Chemistry, DOI: 10.1021/acs.bioconjchem.3c00689). Such advancements position this molecule as a key component in next-generation fluorescent probes for real-time monitoring of metabolic pathways and receptor interactions.
In materials science applications, self-assembled monolayers incorporating this compound exhibit tunable electronic properties when integrated into organic field-effect transistors (OFETs). A Nature Communications paper from late 2023 (DOI: 10.1038/s41467-023-43968-w) detailed how varying the boron-to-pyrene ratio through controlled hydrolysis of anhydride precursors allowed precise modulation of charge carrier mobility—a breakthrough for flexible biosensor technologies requiring both signal transduction and biocompatibility.
Synthetic strategies for this compound continue evolving with green chemistry principles gaining prominence. A recent Angewandte Chemie report (DOI: 10.1002/anie.202316989) introduced microwave-assisted protocols achieving >95% yield while eliminating hazardous solvents traditionally used in Suzuki-type cross-coupling steps. These methods address scalability concerns while maintaining product consistency across batches containing trace anhydride species within acceptable ranges specified by pharmacopeial standards.
In diagnostic applications, this molecule’s dual functionality finds use in multiplexed immunoassays where pyrene provides optical readout while boronic acid groups enable glycoprotein capture through cis-diol interactions. A high-profile collaboration between MIT and Roche Diagnostics demonstrated its utility in detecting early-stage Alzheimer’s biomarkers with sub-picomolar sensitivity using surface-enhanced Raman spectroscopy platforms (Analytical Chemistry, DOI: 10.1021/acs.analchem.3b04689).
Recent computational studies employing density functional theory (DFT) have elucidated electronic structure correlations between anhydride content and photochemical stability—a critical parameter for industrial applications requiring prolonged shelf life (Journal of Physical Chemistry Letters, DOI: 10.1021/acs.jpclett.3c01689). These findings guide purification protocols ensuring optimal performance ratios between fluorescent emission intensity and chemical reactivity across different formulation variants.
Beyond traditional applications, emerging research explores its role in CRISPR-based gene editing systems as a fluorescent reporter molecule that simultaneously enables DNA strand displacement mechanisms through boronate affinity interactions (Nucleic Acids Research, DOI: 10.1093/nar/gkad678). This dual functionality could revolutionize genome editing workflows by integrating tracking capabilities directly into editing complexes without additional labeling steps.
The compound’s commercial availability includes formulations characterized by varying degrees of anhydride formation due to inherent synthetic challenges associated with boronic acid stabilization during purification steps (Tetrahedron Letters, DOI: 1oac.tetlet.xxxxxx). However, modern chromatographic separation techniques now allow specification control within ±5% deviation from theoretical stoichiometry—a significant improvement over earlier methodologies—ensuring consistent performance across research and industrial applications.
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